molecular formula C24H27N3O7 B8133494 Nalpha-nim-bis-z-l-histidine ethanol

Nalpha-nim-bis-z-l-histidine ethanol

Cat. No.: B8133494
M. Wt: 469.5 g/mol
InChI Key: GPCWXUNHIFYUJB-FYZYNONXSA-N
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Description

Nalpha-nim-bis-z-l-histidine ethanol is a biochemical compound primarily used in proteomics research. It has a molecular formula of C22H21N3O6 and a molecular weight of 423.42 . This compound is known for its role in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-nim-bis-z-l-histidine ethanol involves the protection of the amino and imidazole groups of histidine. The process typically includes the use of protecting groups such as benzyloxycarbonyl (Z) for the amino group and benzyl (Bzl) for the imidazole group. The protected histidine is then subjected to esterification with ethanol under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Nalpha-nim-bis-z-l-histidine ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nalpha-nim-bis-z-l-histidine ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-nim-bis-z-l-histidine ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The molecular pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-nim-bis-z-l-histidine ethanol stands out due to its specific protective groups, which provide stability and reactivity in various chemical reactions. Its unique structure allows for targeted interactions with enzymes and proteins, making it a valuable tool in biochemical research .

Properties

IUPAC Name

ethanol;(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6.C2H6O/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17;1-2-3/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27);3H,2H2,1H3/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCWXUNHIFYUJB-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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